Ferric Hypophosphite
Description
Structure
2D Structure
Properties
CAS No. |
7783-84-8 |
|---|---|
Molecular Formula |
FeH3O6P3+3 |
Molecular Weight |
247.79 g/mol |
IUPAC Name |
iron(3+);phosphenous acid |
InChI |
InChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;; |
InChI Key |
AKUPWWXXOPZGCK-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3] |
Other CAS No. |
7783-84-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Iron Tris Phosphinate Complexes
General Synthetic Pathways for Iron Phosphinate Formation
The formation of iron phosphinate complexes can be achieved through several synthetic routes, each offering distinct advantages in terms of reaction conditions and the types of products that can be obtained.
Solution-Phase Synthetic Routes
Solution-phase synthesis is a common and versatile method for preparing iron phosphinate complexes. This approach typically involves the reaction of an iron salt with a phosphinic acid derivative in a suitable solvent at or near room temperature. researchgate.netcore.ac.uk The simplicity of this method allows for straightforward control over stoichiometry and reaction conditions.
For instance, the reaction of iron(III) nitrate (B79036) nonahydrate with diphenylphosphinic acid and triethylamine (B128534) in acetonitrile (B52724) at 50 °C yields a polynuclear iron(III) complex. researchgate.net Similarly, reacting an iron(II) bisphosphine complex with PH3 in the presence of a non-coordinating anion like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF4) in dichloromethane (B109758) or fluorobenzene (B45895) can lead to the formation of iron(II)-phosphine complexes. nih.gov
A notable example of solution-phase synthesis involves the reaction of FeCl3 with nitrilotri(methylphosphonic acid) (NTMPA) to form an iron-NTMPA complex, which has shown promise in aqueous iron redox flow batteries. nih.gov The formation of iron phosphide (B1233454) nanorods and nanowires has also been demonstrated through a one-step solution-phase route where trioctylphosphine (B1581425) (TOP) acts as the phosphorus source, reacting with an iron precursor in the presence of trioctylphosphine oxide (TOPO). berkeley.edu The ratio of TOP to TOPO was found to be a critical parameter in controlling the morphology of the resulting nanostructures. berkeley.edu
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods employ elevated temperatures and pressures to facilitate the crystallization of iron phosphinate complexes that may not be accessible under ambient conditions. These techniques often lead to the formation of robust, extended framework structures. mdpi.com
Hydrothermal synthesis has been successfully used to produce various iron phosphates. For example, the reaction of FeCl3, H3PO4, and urea (B33335) in an aqueous solution at 180 °C can yield different iron(III) phosphate (B84403) compounds depending on the molar ratios of the reactants. rsc.org Similarly, mixed-valence iron phosphates like NH4Fe2(PO4)2 have been synthesized using high-temperature, high-pressure hydrothermal methods. nih.gov The phosphation of β-FeOOH nanorods with aqueous phosphoric acid solutions is another route to controlled synthesis of iron phosphate dihydrates with varying crystallographic phases and morphologies. rsc.org
Solvothermal synthesis, a related technique where a non-aqueous solvent is used, has also been employed. For instance, the reaction of an iron(III) precursor with a phosphinic acid in a high-boiling solvent like benzonitrile (B105546) at 140 °C can produce polynuclear iron complexes. researchgate.net
Mechanochemical and Solid-State Synthesis Strategies
Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-based methods, aligning with the principles of green chemistry. mdpi.comresearchgate.net This technique involves the grinding of solid reactants to induce chemical reactions.
The mechanochemical synthesis of a mixed-ligand phosphonate-based metal-organic framework (MOF), {Fe(H2PhDPA)(4,4′-bipy)(H2O)·2H2O}n (where H2PhDPA is phenylene diphosphonate and 4,4'-bipy is 4,4'-bipyridine), has been reported. researchgate.netacs.orgresearchgate.net This gram-scale synthesis involves milling the iron(II) salt, the phosphonic acid, and the bipyridine linker, sometimes with a small amount of liquid to assist the reaction (liquid-assisted grinding). researchgate.netacs.orgresearchgate.netchemrxiv.org This method has been shown to be a rapid and high-yielding route to these materials. researchgate.net
Precursor Chemistry and Rational Ligand Design
The structure and properties of the final iron phosphinate complex are intrinsically linked to the choice of starting materials, including the specific phosphinate ligands, iron precursors, and any ancillary ligands or counterions present in the reaction system.
Varied Phosphinate Ligand Structures and Their Impact on Complexation
Phosphinate ligands can act as bridging ligands, connecting multiple iron centers to form polynuclear clusters or extended coordination polymers. For example, diphenylphosphinate (B8688654) ligands have been shown to bridge {FeIII3–O} subunits in a dimeric complex. researchgate.net The use of bifunctional organophosphonic acids containing other functional groups can also be used to control the formation and properties of the resulting coordination polymers. researchgate.net
The denticity of the phosphinate ligand is also a key factor. Macrocyclic bis-phosphinate chelators can form mononuclear complexes with iron(III), where the macrocycle provides a pentadentate N3O2 donor set, and a halide ligand completes the octahedral coordination sphere. nih.gov The stereochemistry of the phosphinate groups can also influence the isomeric form of the final complex. nih.gov
Table 1: Examples of Phosphinate Ligands in Iron Complex Synthesis
| Phosphinate/Phosphonate (B1237965) Ligand | Abbreviation | Resulting Iron Complex Type | Reference |
| Diphenylphosphinic acid | Ph2PO2H | Polynuclear Iron(III) Cluster | researchgate.net |
| Nitrilotri(methylphosphonic acid) | NTMPA | Mononuclear Iron(III) Complex | nih.gov |
| Phenylene diphosphonic acid | H2PhDPA | Metal-Organic Framework | researchgate.netacs.org |
| 1-benzyl-4,7-phenylphosphinic acid-1,4,7-triazacyclononane | H2(Bn-NODP) | Mononuclear Iron(III) Complex | nih.gov |
| 1,1′-ferrocenediyl-bis(H-phosphinic acid) | Fc(P(O)(H)OH)2 | 2D Coordination Polymer | mdpi.com |
Influence of Ancillary Ligands and Counterions on Product Formation
In the synthesis of iron phosphonate complexes, ancillary ligands like pyrazole (B372694) phenolates have been used to create tetra- and pentanuclear Fe(III) phosphonate complexes. acs.orgnih.gov Similarly, in the formation of iron-based MOFs, N-donor ligands like 4,4'-bipyridine (B149096) act as linkers between iron centers, contributing to the formation of a three-dimensional network. researchgate.netacs.org
Counterions also have a significant impact on the final product. Non-coordinating anions, such as NaBArF4, are often used to facilitate the coordination of weakly binding ligands by preventing the counterion from competing for coordination sites on the iron center. nih.gov The choice of counterion can also influence the dimensionality and stability of the resulting framework.
Optimization of Reaction Conditions for Controlled Synthesis
The controlled synthesis of iron tris(phosphinate) complexes with desired properties requires careful optimization of various reaction parameters. These include the choice of solvent, temperature, pressure, and pH, all of which can significantly influence the reaction outcome.
Solvent Effects and Reaction Medium Control
The solvent system plays a crucial role in the synthesis of iron phosphinate complexes, affecting solubility of reactants, reaction kinetics, and the final structure of the product. nih.gov The polarity of the solvent can dictate the reaction mechanism and the rate of reaction. For instance, reactions in aqueous or aqueous ethanol (B145695) solutions can proceed through different mechanisms compared to those in pure ethanol, leading to significant differences in reaction speed. nih.gov
The choice of solvent can also determine the final architecture of the resulting iron phosphinate material. Research has shown that the reaction of certain phosphinic acids with iron(III) salts can yield different products depending on the solvent used. For example, using water as a solvent can result in a non-porous 3D framework, while ethanol can lead to a porous structure with hexagonal channels, and N,N'-dimethylformamide can produce a layered, dense phase. mdpi.com This highlights the profound impact of the solvent on the supramolecular assembly of the final product.
In some cases, solvent-free conditions are employed. These methods can offer advantages such as reduced waste and simplified workup procedures. tandfonline.com For example, the reaction of an aromatic aldehyde, urea, and ethyl acetoacetate (B1235776) can be catalyzed by an iron-phosphonate nanoparticle under solvent-free conditions to produce dihydropyrimidones in high yield. tandfonline.com
Table 1: Effect of Solvent on the Synthesis of Iron Phosphinate Frameworks
| Solvent | Resulting Structure | Porosity | Reference |
|---|---|---|---|
| Water | 3D Framework | Non-porous | mdpi.com |
| Ethanol | Porous Framework | Porous with hexagonal channels | mdpi.com |
| N,N'-dimethylformamide | Layered Phase | Dense | mdpi.com |
Temperature and Pressure Parameters in Complex Synthesis
Temperature and pressure are critical parameters in the synthesis of iron phosphinate complexes, particularly in hydrothermal and solvothermal methods. These methods are often performed in an autoclave under autogenous pressure. dicp.ac.cn
Hydrothermal synthesis, for example, can be carried out at elevated temperatures for extended periods to facilitate the crystallization of the desired product. One study reported the successful synthesis of a hybrid iron phosphonate material by heating the reaction mixture at 180 °C for three days. acs.org Another example involves the hydrothermal synthesis of an iron phosphonate-oxalate at 110 °C for 144 hours. dicp.ac.cn The reaction temperature can also be a tool to control the structural diversity of the resulting metal phosphonates. researchgate.net
Pressure can also be a significant factor. For instance, some reactions are carried out under atmospheric pressure, while others may require elevated pressures to proceed efficiently. acs.orgresearchgate.net The choice of temperature and pressure is often optimized to achieve the desired crystal phase and morphology of the final product. nih.gov
Table 2: Examples of Temperature and Pressure Parameters in Iron Phosphinate Synthesis
| Synthesis Method | Temperature | Pressure | Duration | Resulting Product | Reference |
|---|---|---|---|---|---|
| Hydrothermal | 180 °C | Autogenous | 3 days | Hybrid iron phosphonate material | acs.org |
| Hydrothermal | 110 °C | Autogenous | 144 hours | Iron phosphonate-oxalate | dicp.ac.cn |
| Catalytic Oxidation | 75 °C | Atmospheric | Not specified | Adipic acid | researchgate.net |
| Carbon Dioxide Cycloaddition | 120 °C | 3 MPa | 6 hours | Oxazolidinones | researchgate.net |
Role of pH in Directing Synthetic Outcomes
The pH of the reaction medium is a critical parameter that can direct the synthetic outcome by influencing the deprotonation state of the phosphinic acid ligands and the coordination chemistry of the iron ions. nih.govmdpi.com Controlled pH allows for selective deprotonation of the phosphonate group, which in turn can restrict the available coordination modes. nih.gov
The careful control of pH is therefore essential for achieving a specific coordination environment around the iron center and for directing the formation of desired supramolecular architectures.
Coordination-Driven Self-Assembly Principles in Iron Phosphinate Architectures
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures from metal ions and organic ligands. researchgate.netnih.govnih.gov This approach relies on the predictable and directional nature of metal-ligand coordination bonds to form discrete two- and three-dimensional structures. nih.gov
Design of Supramolecular Frameworks via Self-Assembly
The design of supramolecular frameworks based on iron phosphinates involves the careful selection of iron precursors and phosphinate ligands with specific geometries and functionalities. medscape.comresearchgate.net The self-assembly process is driven by the formation of coordination bonds between the iron centers and the phosphinate groups, leading to the spontaneous formation of ordered structures. researchgate.net
These structures can range from simple discrete cages to extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net For example, the use of different phosphinic acid ligands can lead to the formation of hexanuclear iron(III) phosphinate clusters with distinct "butterfly-shaped" subunits. researchgate.net The dimensionality of the resulting architecture can also be controlled by the choice of reaction conditions and the presence of other coordinating species. uni-muenchen.denih.gov The resulting frameworks can exhibit porosity, making them interesting for applications in gas storage and separation. researchgate.net
Non-Covalent Interactions Guiding Assembly Processes
Common non-covalent interactions observed in iron phosphinate systems include:
Hydrogen Bonding: Hydrogen bonds can form between phosphinate groups, coordinated water molecules, and other functional groups present in the ligands, leading to the formation of extended networks. nih.govmdpi.com
π-π Stacking: Aromatic rings present in the phosphinate ligands can engage in π-π stacking interactions, which are attractive interactions between the electron clouds of the rings. nih.govmdpi.com These interactions contribute to the packing and ordering of the supramolecular structure.
The interplay of these non-covalent interactions, in conjunction with the stronger coordination bonds, dictates the final three-dimensional structure and properties of the iron phosphinate complex. jyu.fi
Structural Elucidation and Advanced Characterization Techniques
The precise determination of the three-dimensional structure and phase identity of iron tris(phosphinate) relies on powerful crystallographic and spectroscopic methods.
Single-Crystal X-ray Diffraction Studies of Coordination Geometry and Packing
Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. For iron(III) tris[dihydrogenphosphate(I)], also known as iron(III) hypophosphite, this analysis has revealed a rhombohedral crystal system with the space group R3̅. nih.gov The structure is characterized by chains of Fe³⁺ cations situated in octahedral sites, which are bridged by bidentate hypophosphite anions. nih.gov
In related iron phosphonate (B1237965) complexes, single-crystal X-ray diffraction has provided critical insights into their diverse structural motifs. For instance, some iron(III) phosphonate complexes form cage-like structures. nih.gov The coordination environment of the iron center is a key feature revealed by these studies. In many iron phosphinate and phosphonate complexes, the iron ion is found in an octahedral geometry, coordinated by oxygen atoms from the phosphinate or phosphonate ligands and, in some cases, water molecules. scilit.comdicp.ac.cn For example, in the layered compound Fe[CH₃PO₃]·H₂O, the Fe(II) ion is octahedrally coordinated to five phosphonate oxygen atoms and one water oxygen atom. scilit.com The phosphonate groups themselves can act as versatile ligands, coordinating to multiple metal centers through both chelation and bridging, leading to the formation of extended networks. scilit.com
The packing of these coordination polyhedra results in various dimensionalities, from molecular clusters to layered structures and three-dimensional frameworks. scilit.comdicp.ac.cnacs.org In layered iron phosphonates, the inorganic layers composed of the iron-phosphonate network are often separated by the organic groups of the phosphonate ligands, which interact through van der Waals forces. scilit.com
Interactive Table: Crystallographic Data for Selected Iron Phosphinate and Phosphonate Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Fe(H₂PO₂)₃ | Rhombohedral | R3̅ | Chains of bridged Fe³⁺ octahedra | nih.gov |
| Fe[CH₃PO₃]·H₂O | Orthorhombic | Pna2₁ | Lamellar structure with inorganic and organic layers | scilit.com |
| [Fe(O₃PCH₃)(C₂O₄)₀.₅(H₂O)] | Monoclinic | P2₁/n | 3D framework with 10-membered channels | dicp.ac.cn |
| [Fe₄(t-BuPO₃)₄(HphpzH)₄]·5CH₃CN·5CH₂Cl₂ | - | - | Cubic double-4-ring (D4R) core | acs.org |
| (NHEt₃)[Fe₈O₅(OH)₅(O₂PPh₂)₁₀] | Orthorhombic | Pbca | Core consists of two stacked {Fe₄(µ₃-O)₂}⁸⁺ butterfly units | mdpi.com |
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases present in a bulk sample and for studying polymorphism. malvernpanalytical.commu.edu.tr For iron phosphinate compounds, PXRD is used to confirm the phase purity of a synthesized sample by comparing the experimental diffraction pattern to a known standard or a pattern calculated from single-crystal X-ray diffraction data. ethz.chresearchgate.net
The technique is particularly valuable when single crystals suitable for single-crystal X-ray diffraction cannot be obtained. ethz.ch In such cases, ab initio structure solution from high-quality powder diffraction data can be attempted, although it can be complex. ethz.ch PXRD is also used to monitor structural changes that occur during chemical reactions or upon heating, providing insights into the formation of intermediates and final products. ethz.chacs.org The positions and intensities of the diffraction peaks in a PXRD pattern are characteristic of a specific crystal structure, allowing for the differentiation between different polymorphs or related phases. malvernpanalytical.com
Vibrational Spectroscopy for Bonding and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is widely used to characterize iron phosphinate and related phosphonate complexes. ethz.chresearchgate.net The infrared spectrum of these compounds displays characteristic absorption bands corresponding to the vibrational modes of the phosphinate or phosphonate groups. researchgate.net
Key vibrational bands observed in the FTIR spectra of iron phosphonate complexes include:
P=O stretching: Strong and broad bands are typically observed in the region of 1246-1154 cm⁻¹. researchgate.net
P-O-C and P-OH stretching: These vibrations give rise to bands between 1102 and 935 cm⁻¹. researchgate.net
O-H stretching: A very broad band, often spanning from 3600 to 2300 cm⁻¹, with a maximum around 3200 cm⁻¹, is characteristic of the O-H stretching in phosphonic acids, indicative of hydrogen bonding. researchgate.net
The positions of these bands can be sensitive to the coordination environment of the phosphinate ligand and the nature of the metal-oxygen bond. For instance, the coordination of the phosphinate group to the iron center can lead to shifts in the P=O and P-O stretching frequencies compared to the free ligand. FTIR can also be used to identify other ligands present in the complex and to monitor the progress of reactions. ethz.chacs.org
Interactive Table: Characteristic FTIR Bands for Iron Phosphonate Complexes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H stretching | 3600-2300 | Very broad band, indicative of hydrogen bonding. | researchgate.net |
| P=O stretching | 1246-1154 | Strong and broad absorption. | researchgate.net |
| P-O-C and P-OH stretching | 1102-935 | Strong and broad bands. | researchgate.net |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is a complementary technique to FTIR that probes different vibrational modes. dbc.wroc.pl It is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. In the context of iron phosphinate complexes, Raman spectroscopy can provide additional information for a complete vibrational mode assignment. researchgate.net For example, in a study of a coordination polymer involving a ferrocene-based phosphinate ligand, both IR and Raman analyses were used to characterize the structure. mdpi.com The technique can also be employed to identify the vibrational modes of the crystal lattice and to study the interaction between different components in a composite material. dbc.wroc.pl
Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) region, is used to study the electronic transitions within a molecule. For iron complexes, the UV-Vis spectrum provides information about both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the iron center. nih.gov
In iron(III) complexes, the d-d transitions are spin-forbidden and therefore typically weak. The more intense bands in the UV-Vis spectrum of iron(III) complexes are often due to LMCT from the phosphinate ligand to the iron(III) center. nih.gov The position and intensity of these bands can be influenced by the coordination geometry of the iron ion and the nature of the ligands. nih.gov For instance, tris(β-diketonato)iron(III) complexes exhibit strong absorption bands in the near-ultraviolet region, which are sensitive to the redox state of the iron center. nih.gov While specific UV-Vis data for simple iron tris(phosphinate) is not extensively detailed in the provided search results, studies on related iron complexes, such as those with phenanthroline and dipyridophenazine ligands, show distinct metal-to-ligand charge transfer (MLCT) and intraligand (IL) bands that are monitored to study interactions with other molecules. researchgate.net
UV-Visible Spectroscopy Applications
UV-Visible spectroscopy is a fundamental tool for characterizing the formation and electronic properties of iron(III)-phosphinate complexes. The formation of a complex between an iron(III) ion and a phosphonate ligand is often signaled by the appearance of new absorption bands in the UV-Visible spectrum. researchgate.net For instance, the spectrum of an iron(III) complex with an α-hydroxyl phosphonate ligand shows a distinct absorption band with a maximum wavelength (λmax) at 360 nm, which is not present in the spectrum of the free ligand. researchgate.net This band is attributed to π→π* and n→π* electronic transitions, confirming the coordination of the ligand to the iron center. researchgate.net
UV-Vis spectroscopy is also employed to assess the stability of these complexes under various conditions. Studies on macrocyclic Fe(III) phosphonate complexes have used UV-Vis to monitor for any dissociation over time, confirming the high kinetic inertness of such compounds. nih.gov Furthermore, solid-state UV-Vis diffuse reflectance spectroscopy can be used to compare the electronic environment of a phosphonate ligand before and after its incorporation into a metal-organic framework with iron, as seen with the H8L ligand and its corresponding H8L-Fe-MOF. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
NMR spectroscopy is a powerful method for investigating the structure and behavior of iron phosphinates in both the solid state and in solution.
Solid-State NMR for Structural Insights
Solid-state NMR (SSNMR), particularly ³¹P NMR, provides critical information about the local structure of iron phosphinates. Techniques like Magic Angle Spinning (MAS) are essential to overcome the spectral line broadening that occurs in solid samples due to anisotropic interactions. preprints.org
For phosphonate materials, ³¹P SSNMR can determine the connectivity of the phosphonate groups (PO₃). nih.govnih.gov The chemical shift anisotropy (CSA), a parameter determined from static or slow-spinning NMR experiments, is sensitive to the local electronic environment of the phosphorus nucleus. nih.govosti.gov For example, analysis of the ³¹P CSA and asymmetry parameters in layered metal(IV) phosphonates has established the "111 connectivity" in the PO₃ group, where each oxygen atom is bound to a metal center. nih.govosti.gov These parameters can help elucidate the local structures in metal phosphonate materials. nih.gov Although detailed studies specifically on iron tris(phosphinate) are less common, these principles are directly applicable for characterizing the P-O bonding and coordination environment around the phosphorus atoms in the solid state. mdpi.com
Solution-State NMR for Ligand Exchange and Solution-Phase Behavior
Solution-state NMR offers insights into the dynamic behavior of iron phosphinate complexes in a solvent. wisc.edu However, the paramagnetic nature of the high-spin Fe(III) center presents a challenge, often causing significant broadening of NMR signals for nearby nuclei. researchgate.net This paramagnetic effect, while complicating spectral interpretation, can itself be a source of information about the structure and dynamics of the complex. nih.gov
In studies of yttrium phosphinate complexes, which serve as diamagnetic analogs, ¹H and ³¹P NMR have revealed the presence of multiple isomers in solution. soton.ac.uk For example, the ¹H NMR spectra of certain complexes show two sets of resonances for the pyridyl ring protons, indicating the presence of two major isomers in equilibrium. soton.ac.uk Techniques such as EXSY (Exchange Spectroscopy) can be used to study the dynamic exchange between these different conformations, with the rate-limiting step often being a cooperative rotation of the ligand arms. soton.ac.uk While direct observation in iron(III) complexes is more difficult due to paramagnetism, these studies on analogous compounds suggest that iron phosphinates likely exhibit similar complex solution-phase behavior involving multiple, dynamically interconverting species. soton.ac.uk
Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it exceptionally well-suited for characterizing iron phosphinates. It provides precise information on the oxidation state, spin state, and local coordination symmetry of the iron center. tandfonline.comtandfonline.com
Isomer Shift Interpretations in Iron Phosphinates
The isomer shift (δ) in a Mössbauer spectrum is directly proportional to the s-electron density at the iron nucleus and is a reliable indicator of the iron's oxidation state. hhu.deaps.org For iron phosphonate complexes, the observed isomer shifts consistently fall within the range expected for high-spin trivalent iron (Fe³⁺). hhu.deresearchgate.net For instance, in a mixed-valence iron diphosphonate, the Fe³⁺ site exhibited an isomer shift of 0.49 mm/s at 77 K, clearly distinct from the Fe²⁺ site. hhu.de Similarly, Mössbauer spectra of various iron phosphonate cages and ferrocenyl phosphinate polymers confirm the presence of only high-spin Fe(III) ions. researchgate.netmdpi.com These values are in good agreement with the general correlation between isomer shift and the valence state of iron. researchgate.net
Quadrupole Splitting Analysis for Local Symmetry
The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at its location. A non-zero quadrupole splitting indicates a deviation from perfect cubic (octahedral or tetrahedral) symmetry in the charge distribution around the iron nucleus. hhu.dersc.org
In iron phosphonate compounds, the presence of significant quadrupole splitting values confirms that the local environment of the iron atom is distorted from ideal symmetry. hhu.demdpi.com For example, the Fe³⁺ site in a mixed-valence diphosphonate showed a quadrupole splitting of 1.25 mm/s at 77 K, indicating a highly asymmetric environment. hhu.de The magnitude of the quadrupole splitting can provide insights into the geometry and electronic structure of the coordination sphere. researchgate.net In some cases, the temperature dependence of the quadrupole splitting can also offer information about the population of electronic levels. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a pivotal technique for investigating paramagnetic species, such as iron(III) complexes. unam.mx It provides invaluable insights into the electronic structure and the local environment of the metal center.
Analysis of Magnetic Anisotropy
Magnetic anisotropy in iron(III) complexes, which describes the directional dependence of the magnetic properties, can be effectively studied using EPR. rsc.orgfu-berlin.de This anisotropy arises from the zero-field splitting (ZFS) of the ground state, caused by a low-symmetry ligand field and spin-orbit coupling. rsc.org
The ZFS parameters, D (axial) and E (rhombic), quantify the magnitude of the splitting of the spin states in the absence of an external magnetic field. beilstein-journals.orgrsc.org EPR spectroscopy, particularly high-frequency EPR, is highly sensitive to these parameters. unam.mxresearchgate.net For a high-spin Fe(III) system (S = 5/2), the EPR data can be interpreted using the conventional S = 5/2 spin Hamiltonian to precisely determine the D and E values. unam.mx
For instance, a study on an octahedral Fe(III) compound using multi-frequency EPR revealed that the ZFS parameters could be accurately determined, and their temperature dependence could be monitored. unam.mx It was found that as the temperature decreased, the D value increased slightly, indicating an increase in rhombicity. unam.mx The relationship |E/D|, often denoted as λ, provides a measure of the rhombic distortion. unam.mx
The analysis of magnetic anisotropy is crucial for understanding the electronic structure and can be correlated with the molecular structure of the complex. rsc.org Theoretical calculations can complement experimental EPR data to provide a deeper understanding of the different contributions to the zero-field splitting. rsc.org
Table 2: Example of Zero-Field Splitting Parameters Determined by EPR | Compound | Temperature (K) | D (cm⁻¹) | E (cm⁻¹) | |E/D| | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Fe(DMSO)₆₃ | 290 | +0.1730 | 0.00 | 0.00 | unam.mx | | Fe(DMSO)₆₃ | 5 | +0.1970 | 0.017 | 0.086 | unam.mx |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical tool for confirming the molecular weight and investigating the fragmentation patterns of iron tris(phosphinate). nih.govacs.org Electrospray ionization (ESI) is a common technique for analyzing organometallic and coordination compounds. acs.orguvic.ca
High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the compound. mdpi.com For iron tris(phosphinate), the expected molecular ion would be observed, providing direct evidence of its formation. acs.org
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. researchgate.netnih.gov Phosphonate and phosphinate compounds often exhibit characteristic fragmentation patterns, such as the loss of PO₃⁻ (m/z 79) and PO₂⁻ (m/z 63) in negative ion mode. nih.gov Studies have shown that phosphonates tend to preferentially fragment to the m/z 63 ion. nih.gov The fragmentation of phosphopeptides, a related class of compounds, in an ion trap mass spectrometer has been systematically studied, revealing that the loss of the phosphate (B84403) moiety is a common pathway. nih.gov The fragmentation of multiply charged species can have unique characteristics, including the observation of product ions at m/z ratios higher than the precursor ion. uvic.ca
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the weight percent of each element present. davidson.edu For iron tris(phosphinate), this analysis verifies that the experimentally determined percentages of iron, phosphorus, oxygen, and any other constituent elements align with the theoretical values calculated from its proposed chemical formula. nih.govmdpi.comresearchgate.net
The process typically involves combusting a known mass of the compound and precisely measuring the amounts of CO₂, H₂O, and other combustion products to determine the percentages of carbon, hydrogen, etc. The percentage of iron can be determined by techniques such as inductively coupled plasma (ICP) emission spectrometry. researchgate.net
The results of the elemental analysis are used to calculate the mole ratio of the elements, which leads to the determination of the empirical formula. davidson.edu When combined with the molecular mass obtained from mass spectrometry, the molecular formula can be definitively established. davidson.edu This verification is a critical step in the characterization of newly synthesized compounds, ensuring the product is single-phase, stoichiometric, and homogeneous. umich.edu
Electronic Structure and Theoretical Investigations of Iron Tris Phosphinate Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a central computational tool in coordination chemistry for its balance of accuracy and computational cost. It is widely used to investigate the properties of iron complexes, including those with phosphinate and phosphonate (B1237965) ligands. nih.govresearchgate.net
Geometry optimization using DFT is a fundamental step in theoretically characterizing a molecule. This process computationally determines the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. For an iron tris(phosphinate) complex, this would involve finding the optimal bond lengths, such as the Fe-O distances, and the bond angles that define the coordination geometry around the iron center. In related iron(III) chelates, DFT has been used to confirm a six-coordinate, distorted octahedral geometry. nih.gov
The energetic landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. Computational strategies can be employed to explore these landscapes, identifying not only the global energy minimum (the most stable isomer) but also other local minima (less stable isomers) and the transition states that connect them. aps.org This analysis is crucial for understanding molecular flexibility and potential reaction pathways. For complex systems, global optimization can be aided by models that simplify the energy landscape, making the search for the global optimum more efficient. aps.org
| Parameter | Optimized Value | Method/Basis Set | Reference Compound |
| Fe-N1 Bond Length (Å) | 2.181 | DFT | [FePDBS(H₂O)NO₃] |
| Fe-N2 Bond Length (Å) | 2.110 | DFT | [FePDBS(H₂O)NO₃] |
| Fe-O1 Bond Length (Å) | 1.944 | DFT | [FePDBS(H₂O)NO₃] |
| Fe-O2 Bond Length (Å) | 1.954 | DFT | [FePDBS(H₂O)NO₃] |
| N1-Fe-N2 Angle (°) | 84.35 | DFT | [FePDBS(H₂O)NO₃] |
This table presents DFT-calculated geometric parameters for a representative Fe(III) complex, illustrating typical values obtained through geometry optimization. Data sourced from nih.gov.
DFT calculations provide detailed insights into the electronic structure through the analysis of molecular orbitals (MOs). mdpi.com MO theory describes how atomic orbitals (AOs) from the central metal and the ligands combine to form a new set of orbitals that extend over the entire molecule. purdue.edu These MOs are classified as bonding, antibonding, or nonbonding. purdue.edu
For an iron tris(phosphinate) complex, the interaction involves the valence orbitals of the iron atom (3d, 4s, 4p) and the orbitals of the phosphinate ligands, primarily from the oxygen donor atoms. wikipedia.org The analysis of these MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity, stability, and spectroscopic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. The bonding in such complexes arises from the constructive overlap of metal and ligand orbitals, forming sigma (σ) and potentially pi (π) bonds. wikipedia.orglibretexts.org
Iron(III) is a d⁵ transition metal ion, meaning it can exist in different spin states depending on the coordination environment. nih.gov In an octahedral field, it can adopt a high-spin (HS) state with five unpaired electrons (S = 5/2, sextet multiplicity) or a low-spin (LS) state with one unpaired electron (S = 1/2, doublet multiplicity). nih.gov The energetic difference between these spin states is often small, and some complexes can switch between them in response to external stimuli like temperature, a phenomenon known as spin crossover (SCO). nih.gov
DFT is a crucial tool for predicting the relative energies of these spin states. researchgate.netresearchgate.net The accuracy of these predictions can be highly dependent on the choice of the exchange-correlation (xc) functional within the DFT framework. rsc.orgscispace.com Some standard functionals are known to systematically favor one spin state over another; for instance, pure functionals often overstabilize low-spin states, while hybrid functionals may overstabilize high-spin states. scispace.com Consequently, specialized or carefully benchmarked functionals are often employed for accurate spin-state energy calculations in iron complexes. rsc.orgscispace.com Computational analyses can confirm the energetic preference for a specific spin state, helping to interpret experimental magnetic data. nih.gov
| Complex | Spin State | Relative Energy (kcal/mol) | Computational Method |
| [Fe(Mim)]³⁺ | Doublet (S=1/2) | 0.0 (Ground State) | DFT |
| Quartet (S=3/2) | Thermally Inaccessible | DFT | |
| Sextet (S=5/2) | Thermally Inaccessible | DFT | |
| [Fe(H₂O)₆]²⁺ | Quintet (S=2) | Ground State | OPBE Functional |
| [Fe(bpy)₃]²⁺ | Singlet (S=0) | Ground State | OPBE Functional |
This table shows examples of relative spin-state energies for iron complexes as predicted by DFT calculations. The ground state is set to 0.0 kcal/mol. Data sourced from researchgate.netscispace.com.
Ab Initio and Other High-Level Computational Chemistry Approaches
While DFT is widely used, ab initio (from first principles) methods represent another class of high-level computational approaches. These methods are based on solving the Schrödinger equation without relying on empirical parameters derived from experiments. researchgate.net Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy but come with a significantly higher computational cost, limiting their application to smaller systems.
For transition metal complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are often considered the gold standard for calculating spin-state energetics, providing benchmark data against which DFT functionals can be compared. scispace.com Ab initio molecular dynamics (AIMD) simulations have also been used to study the adsorption and interaction of phosphonic acids on iron surfaces, revealing details about the bonding mechanism through analysis of trajectories and electron density. rsc.org
Simulation of Spectroscopic Data for Experimental Validation
A key application of theoretical calculations is the simulation of various types of spectra. By comparing simulated spectra with experimental results, the accuracy of the computed molecular structure and electronic properties can be validated. vub.bevub.be
For iron phosphinate systems, several spectroscopic techniques can be simulated:
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. This comparison helps to confirm the calculated geometry and the nature of the bonding, for example, by identifying the Fe-O stretching modes. vub.bersc.org
Mössbauer Spectroscopy: This technique is particularly sensitive to the electronic environment of the iron nucleus, including its oxidation and spin state. nih.gov Key parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q) can be calculated and compared with experimental data to validate the predicted electronic structure. mdpi.com
X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS (Extended X-ray Absorption Fine Structure) provide information about the local coordination environment (bond distances, coordination number). Theoretical calculations can be used to model and interpret these spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS): These spectra can also be simulated to aid in the characterization of metal-phosphonate materials. vub.bevub.be
| Spectroscopic Technique | Information Provided | Role of Simulation |
| IR/Raman | Vibrational modes (e.g., Fe-O stretching) | Validate molecular geometry and bonding |
| Mössbauer | Fe oxidation state, spin state, site symmetry | Confirm predicted electronic structure |
| EXAFS/XANES | Local coordination number and bond distances | Interpret experimental data and refine structure |
| NMR/XPS | Chemical environment of specific nuclei | Aid in structural and electronic characterization |
This table summarizes how spectroscopic data simulation is used for the experimental validation of theoretical models for iron phosphinate systems. Data sourced from nih.govvub.bevub.bersc.orgmdpi.comresearchgate.net.
Ligand Field Theory Applications in Iron Phosphinate Complexes
Ligand Field Theory (LFT) is a model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of coordination complexes. purdue.eduwikipedia.org It provides a qualitative and semi-quantitative framework for understanding the effects of ligands on the metal's d-orbitals. libretexts.org
In an isolated, gaseous iron(III) ion, the five 3d orbitals are degenerate (have the same energy). youtube.com When phosphinate ligands coordinate to the iron center, they create an electrostatic field (the ligand field) that breaks this degeneracy. britannica.com For a typical octahedral coordination geometry, the d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g* set (d_z², d_x²-y²). nih.gov
The energy separation between these sets is called the ligand field splitting parameter (Δ_O for octahedral). The magnitude of Δ_O depends on the nature of the ligand. The arrangement of electrons within these split orbitals determines the complex's spin state.
If Δ_O is small (weak-field ligands), electrons will occupy the higher-energy e_g* orbitals before pairing up in the t₂g orbitals, resulting in a high-spin complex.
If Δ_O is large (strong-field ligands), it is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals, leading to a low-spin complex.
LFT thus provides the conceptual basis for explaining the magnetic properties and visible spectra of iron tris(phosphinate) and related complexes, which arise from electronic transitions between the split d-orbitals. britannica.com
Reactivity and Transformation Studies of Iron Tris Phosphinate
Redox Chemistry and Electrochemical Behaviornih.govmdpi.commdpi.comacs.orgpnas.org
The redox chemistry of iron tris(phosphinate) is centered on the ability of the iron ion to exist in different oxidation states, primarily Fe(II) and Fe(III). mdpi.com This property is fundamental to its role in various chemical and biological processes, including catalytic cycles and electron transfer reactions. asknature.org The electrochemical behavior of iron phosphinate complexes provides valuable insights into their redox properties and potential applications in areas such as redox flow batteries and electrocatalysis. sandia.govosti.gov
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of iron phosphinate complexes. By measuring the current response to a varying potential, CV can identify the formal reduction potentials and the reversibility of the Fe(III)/Fe(II) redox couple.
Studies on various iron complexes, including those with phosphonate (B1237965) and related ligands, have utilized CV to characterize their electrochemical properties. For example, the cyclic voltammogram of an iron(III) azotochelin (B1666506) complex revealed an irreversible reductive wave corresponding to the Fe(III)/Fe(II) redox couple at approximately -470 mV versus the normal hydrogen electrode (NHE). nih.gov In another study, the electropolymerization of tris(5-amino-1,10-phenanthroline)iron(II) was monitored using CV, showing the E°' value for the Fe³⁺/Fe²⁺ redox couple to be 1.37 V. electrochemsci.org
DFT calculations and cyclic voltammetry of tris(2-hydroxybenzophenone)iron(III) complexes have shown that their initial reduction is centered on the iron atom. uit.no The reduction potential of these complexes is significantly more positive than that of the free ligands. uit.no
The table below presents representative data from cyclic voltammetry studies on different iron complexes, illustrating the range of observed redox potentials.
| Iron Complex | Redox Couple | Reduction Potential (vs. reference electrode) | Reference |
| Iron(III) azotochelin | Fe(III)/Fe(II) | -660 mV vs Ag/AgCl | nih.gov |
| Tris(5-amino-1,10-phenanthroline)iron(II) polymer | Fe³⁺/Fe²⁺ | 1.37 V vs Ag/AgCl | electrochemsci.org |
| Tris(2-hydroxybenzophenone)iron(III) complexes | Fe(III)/Fe(II) | ~ -1 V vs FcH/FcH⁺ | uit.no |
The oxidation and reduction pathways of iron phosphinate complexes are influenced by the coordination environment of the iron ion. The nature of the phosphinate ligand, including its substituents, can significantly alter the thermodynamic favorability of the Fe(III)/Fe(II) redox couple. acs.org
In general, ligands that bind more strongly to Fe(III) than Fe(II) will lower the reduction potential of the complex compared to the standard potential of the aqueous Fe³⁺/Fe²⁺ couple (+0.77 V). acs.org This is a common characteristic of many naturally occurring organic ligands. acs.org The oxidation of Fe(II) to Fe(III) can be affected by the presence of phosphorus-containing compounds, which can inhibit the autoxidation of Fe(II) by binding to Fe(III) and reducing its ability to accelerate the reaction. nih.gov
In the context of metal-organic frameworks, the redox activity of the iron centers within the structure can be harnessed for catalytic applications. For instance, an organic-inorganic hybrid iron phosphonate material has demonstrated excellent catalytic activity for the selective liquid-phase oxidation of cyclohexanone (B45756) to adipic acid, with the framework's Fe(II)/Fe(III) redox sites being crucial for the activation of molecular oxygen. researchgate.net
The oxidation of phosphite (B83602) to phosphate (B84403) can also be coupled to the reduction of other compounds, as seen in microbial dissimilatory phosphite oxidation, where CO₂ can be used as an electron acceptor. pnas.org While this is a biological process, it highlights the potential for iron phosphinate systems to participate in coupled redox reactions.
Stability Investigations Under Various Environmental and Chemical Stressors
The stability of iron tris(phosphinate) and related compounds is a critical factor for their practical application. Research has focused on understanding their robustness under hydrolytic and thermal stress, providing insights into their operational limits and degradation mechanisms.
The hydrolytic stability of the coordination bonds in iron phosphinate complexes is a key determinant of their durability, particularly in aqueous environments. Metal phosphinates have demonstrated significantly better hydrolytic stability compared to their carboxylate counterparts due to the stronger acidity of phosphinic acids. mdpi.com This enhanced stability is advantageous for applications such as metal-organic frameworks (MOFs) intended for use in water. researchgate.net
The introduction of functional groups to the phosphinate ligands can further enhance the hydrolytic stability of the resulting MOFs. acs.orgresearchgate.net However, the hydrolytic degradation of metal-O-P bonds can still occur, leading to the release of the phosphonate ligands as free phosphonic acid. researchgate.net This process can, in some cases, be beneficial, such as in corrosion protection where the released phosphonic acid can bind to a metal surface and form a protective layer. researchgate.net
The pH of the environment also plays a crucial role in the stability of these complexes. For instance, phosphonic acids are known to provide colloidal stability to metal oxide nanocrystals over a broader pH range than carboxylic acids, although they can still desorb from the surface under certain pH conditions. nih.gov
Thermogravimetric analysis (TGA) is a primary technique used to investigate the thermal stability and decomposition pathways of iron phosphinate complexes. These studies reveal the temperatures at which the compounds begin to break down and provide insights into the nature of the decomposition products.
For example, a samarium(III) coordination polymer with phosphinate groups was found to be stable up to 300 °C, after which the phosphinate groups oxidize, followed by decomposition at higher temperatures. mdpi.com Similarly, certain iron-based phosphinate MOFs are stable up to 350 °C, with the presence of additional functional groups sometimes lowering the thermal stability. acs.org The decomposition of these MOFs is often accompanied by the evolution of gases like CO₂ and H₂O, and at higher temperatures, the phosphinate backbone breaks down, releasing species like H₃PO₄. acs.org
A novel method for synthesizing Fe(PO₃)₃ involves the thermal decomposition of an iron phosphonate complex in an air atmosphere. researchgate.net TGA of the precursor complex helps to understand the decomposition steps leading to the final product. Kinetic analysis of the thermal decomposition of iron(III) phosphates has also been performed using isoconversional methods, providing detailed information on the decomposition kinetics. cinn.esnih.gov
The following table provides a summary of the thermal stability of various iron phosphinate and related compounds based on TGA data.
| Compound | Decomposition Onset Temperature | Key Observations | Reference |
| Sm(III) phosphinate coordination polymer | ~300 °C | Oxidation of phosphinate groups, then decomposition. | mdpi.com |
| Functionalized Fe-based phosphinate MOFs (ICR-8, ICR-14) | ~300-350 °C | Gradual decomposition, evolution of CO₂ and H₂O. | acs.org |
| Diamin iron phosphate | Stable up to ~167 °C (440 K) | Kinetic analysis of decomposition performed. | cinn.esnih.gov |
Elucidation of Reaction Mechanisms Involving Iron Phosphinate Species
The elucidation of reaction mechanisms involving iron phosphinate species is a complex field, primarily understood through a combination of experimental studies on related systems and computational modeling. Direct mechanistic studies on simple iron tris(phosphinate) are not extensively documented in peer-reviewed literature. However, by examining analogous iron-catalyzed reactions, the reactivity of iron phosphonate complexes, and theoretical calculations, plausible mechanistic pathways can be inferred. These mechanisms often involve fundamental organometallic steps such as ligand exchange, oxidative addition, and reductive elimination, as well as radical processes, particularly in biological and oxidation catalysis.
Proposed Catalytic Cycles and Intermediates
In many catalytic applications, iron phosphinate complexes are proposed to operate through cycles involving changes in the oxidation state of the iron center. While specific data for iron tris(phosphinate) is scarce, the general principles of iron catalysis provide a framework for understanding its potential reactivity.
One common proposed pathway involves the formation of an active catalyst from a precursor, which then engages with the substrates. For instance, in cross-coupling reactions, a low-valent iron species is often generated in situ. This can then undergo oxidative addition with a substrate. rsc.org While many detailed studies focus on palladium or nickel catalysts, iron-catalyzed cross-coupling reactions are known and are thought to proceed through similar fundamental steps. nih.govresearchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable for mapping the potential energy surfaces of these complex reactions. For example, DFT studies on iron-catalyzed C-H activation have helped to define the reaction coordinates and identify key intermediates, including the role of phosphine (B1218219) ligands in stabilizing different oxidation states of iron. rsc.org Such studies have highlighted the possibility of inner-sphere radical processes. rsc.org
Key Mechanistic Steps
Oxidative Addition: This is a fundamental step in many catalytic cycles where the iron center's oxidation state increases by two. For an iron(I) or iron(0) phosphinate complex, this could involve the cleavage of a C-X bond (where X is a halide or other leaving group) and the formation of new Fe-C and Fe-X bonds. rsc.orgnih.gov The rate and feasibility of oxidative addition are influenced by the nature of the phosphinate ligands and the substrate.
Reductive Elimination: This is the reverse of oxidative addition and typically concludes a catalytic cycle by forming the final product and regenerating the active catalyst. rsc.org For an iron(III) intermediate, reductive elimination would involve the formation of a new bond between two ligands and the reduction of the iron center to iron(I). The rates of reductive elimination can be sensitive to the steric and electronic properties of the supporting ligands. researchgate.netresearchgate.net
Ligand Exchange and Coordination: The coordination of substrates to the iron center is a prerequisite for most catalytic transformations. Spectroscopic studies on iron(III) and copper(II) complexes with α-hydroxyl phosphonates have shown that coordination occurs through the phosphonyl (P=O) and hydroxyl (O-H) groups. researchgate.net The kinetics of complex formation between iron(III) and phosphate ions have been studied, revealing the formation of various polynuclear species, which may be analogous to the behavior of iron phosphinates. nih.gov
Radical Mechanisms: In the context of oxidation catalysis and biological systems, radical mechanisms are frequently proposed. acs.orgnih.gov Iron can initiate radical formation through single-electron transfer (SET) processes. rsc.org For example, in enzymatic reactions, high-valent iron-oxo and iron-superoxo species are often implicated as the active oxidants that can abstract hydrogen atoms or perform other radical transformations. nih.govacs.orgalmacgroup.com
Research Findings from Analogous Systems
Detailed mechanistic insights often come from studying well-defined model systems. For example, kinetic and mechanistic studies on iron phosphine complexes have provided valuable information on ligand substitution and protonation reactions. rsc.org These studies reveal that phosphine chelate ring-opening can be a key step in allowing substrate access to the metal center. rsc.org
Computational studies on iron(III) and gallium(III) complexes with macrocyclic bis-phosphinate chelators have provided detailed information on the stability of different geometric and stereoisomers. acs.orgresearchgate.net These calculations help in understanding the preferred coordination environment of iron(III) with phosphinate ligands.
The table below summarizes plausible mechanistic steps and intermediates in reactions involving iron phosphinate species, based on data from related systems.
| Mechanistic Step | Description | Proposed Intermediates | Supporting Evidence/Analogous System |
| Catalyst Activation | Formation of a coordinatively unsaturated or low-valent iron species. | [Fe(phosphinate)n] | General principle in iron catalysis. rsc.org |
| Oxidative Addition | Reaction with a substrate (e.g., R-X) to form a higher oxidation state iron complex. | [X-Fe(III)(phosphinate)n(R)] | Studies on iron pincer complexes. nih.gov |
| Ligand Exchange | Substitution of a ligand on the iron center with a substrate molecule. | [Fe(phosphinate)n(Substrate)] | Kinetic studies on iron-phosphate systems. nih.gov |
| Reductive Elimination | Formation of a C-C or C-heteroatom bond from two ligands, reducing the iron center. | [Fe(I)(phosphinate)n] + Product | Studies on Pd-phosphonate complexes. researchgate.netresearchgate.net |
| Radical Abstraction | Abstraction of a hydrogen atom by a high-valent iron-oxo or -superoxo species. | [Fe(IV)=O(phosphinate)n] | Enzymatic systems like IPNS and MIOX. nih.govacs.org |
The following table details findings from computational studies on related iron complexes, which can provide a model for understanding the thermodynamics and kinetics of reactions involving iron phosphinates.
| System Studied | Computational Method | Key Finding | Reference |
| Iron Hydride Phosphine Carbonyls | Density Functional Theory (DFT) | Ligand contributions to the pKa are additive, influencing reactivity. | nih.gov |
| Iron-catalyzed C-H Allylation | Density Functional Theory (DFT) | The reaction proceeds via an inner-sphere radical process with partial dissociation of the phosphine ligand. | rsc.org |
| Fe-catalyzed P-N Coupling | Density Functional Theory (DFT) | The most favorable pathway involves a quintet energy surface with an inner-sphere migration of the phosphine. | chinesechemsoc.org |
| Ga(III)/Fe(III) bis-Phosphinate Complexes | Density Functional Theory (DFT) | Calculation of relative stabilities of different geometric and stereoisomers, highlighting the thermodynamically preferred structures. | acs.orgresearchgate.net |
It is important to reiterate that these mechanisms are largely extrapolated from related systems. Further dedicated experimental and computational studies on iron tris(phosphinate) itself are necessary for a definitive elucidation of its reaction mechanisms.
Advanced Applications of Iron Phosphinate Materials
Catalytic Applications in Organic Transformations
While discrete molecular iron phosphinate complexes are not widely documented as catalysts in homogeneous organic transformations, the incorporation of iron phosphinate units into solid-state materials like metal-organic frameworks (MOFs) and coordination polymers has created a class of heterogeneous catalysts. In these materials, the iron centers act as catalytically active sites, while the phosphinate linkers provide a stable and porous framework.
Iron-containing materials are well-known for their ability to catalyze oxidation reactions, leveraging the accessible redox states of iron (Fe²⁺/Fe³⁺). Iron phosphonate-based materials have shown excellent catalytic activity for selective liquid-phase oxidation reactions. For instance, a hybrid iron(II/III)-phosphonate catalyst was reported to be effective for the oxidation of cyclohexanone (B45756) to adipic acid using molecular oxygen in an aqueous medium, highlighting a green and sustainable pathway that avoids harsh reagents like nitric acid researchgate.net. Similarly, certain iron(II) 3D coordination polymers, while not strictly phosphinate-based, demonstrate the potential of such frameworks as catalyst precursors for the oxidative functionalization of alkanes (including propane and cyclic C5–C8 alkanes) to produce ketones and alcohols using H₂O₂ mdpi.com. This suggests that iron phosphinate frameworks, with their stable structure and redox-active iron centers, are promising candidates for similar selective oxidation processes.
Hydrogen atom transfer (HAT) is a fundamental mechanism in many catalytic reactions, particularly those involving C-H bond activation. Iron complexes featuring specific ligand scaffolds, such as the 2,6-bis(phosphinito)pyridine (PONOP) pincer ligand, have been developed as effective catalysts for hydrogenation and transfer hydrogenation of aldehydes researchgate.net. These processes involve the activation of H₂ and subsequent hydrogen transfer steps. While these examples utilize phosphinito ligands, which are structurally related to phosphinates, the direct application of iron phosphinate MOFs or molecular complexes in HAT-specific catalytic cycles is an area that remains largely unexplored. However, the inherent redox capabilities of iron centers within phosphinate frameworks could potentially be harnessed for reactions proceeding through HAT or related electron-transfer mechanisms.
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to methods using precious metals like palladium. nih.govnih.gov Research has extensively focused on iron complexes with phosphine (B1218219) ligands for Kumada, Suzuki-Miyaura, and Negishi couplings. nih.govresearchgate.net For example, the iron–bisphosphine complex FeCl₂(SciOPP) has been identified as an effective precatalyst for various cross-coupling reactions. nih.gov
While the direct use of simple iron phosphinate salts as catalysts for traditional C-C coupling is not common, iron-based MOFs have shown utility in related bond-forming reactions. The iron-containing MOF, MIL-100(Fe), has been successfully employed as a heterogeneous catalyst for the Kabachnick reaction, which facilitates the one-pot synthesis of α-aminophosphonates through the formation of C-P and C-N bonds. mdpi.comresearchgate.net This reaction demonstrates the ability of the iron sites within the framework to act as Lewis acids and catalyze complex multi-component reactions. mdpi.comresearchgate.net
Table 1: Catalytic Performance of MIL-100(Fe) in the Kabachnick Reaction Data sourced from research on the synthesis of α-aminophosphonates. mdpi.comresearchgate.net
| Aldehyde Substrate | Amine Substrate | Product Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Benzaldehyde | Aniline | 98% | 30 |
| 4-Chlorobenzaldehyde | Aniline | 96% | 35 |
| 4-Nitrobenzaldehyde | Aniline | 95% | 40 |
The application of iron phosphinate materials extends to other areas of fine chemical synthesis. The aforementioned use of MIL-100(Fe) in the Kabachnick reaction is a prime example of its utility in producing valuable organophosphorus compounds like α-aminophosphonates, which have significant biological and pharmacological relevance. mdpi.com Furthermore, porous iron(III) phosphonate (B1237965) materials have been designed as efficient and recyclable catalysts for transesterification reactions, crucial for the synthesis of biofuels. nih.gov These materials possess high surface area and acidic surfaces that facilitate the conversion of triglycerides into fatty acid methyl esters. nih.gov The robustness of the iron-phosphorus framework allows for catalyst stability and reuse, which is critical for industrial applications.
Applications in Materials Science and Engineering
The strong, directional bonding between iron ions and phosphinate linkers makes them ideal building blocks for robust and porous crystalline materials. These materials are of great interest in materials science for applications such as adsorption, separation, and energy storage.
A significant area of research has been the development of highly stable MOFs using Fe³⁺ ions and various bisphosphinate linkers. An isoreticular design approach has led to a series of iron phosphinate MOFs, including ICR-2, ICR-6, and ICR-7. novapublishers.com These materials exhibit a distinctive honeycomb-like arrangement of linear pores and possess high surface areas, reaching up to 1360 m²/g. nih.govnovapublishers.com
A key feature of these iron phosphinate MOFs is their exceptional solvothermal and chemical stability, a common challenge for traditional carboxylate-based MOFs. novapublishers.com Their structural integrity is often maintained even after refluxing in water for 24 hours. This robustness is attributed to the strength of the Fe-O-P coordination bond. The hydrophobic nature of the pores in these materials also makes them particularly effective for the adsorptive removal of organic pollutants, such as the endocrine disruptor bisphenol A, from water. nih.govnovapublishers.com
The versatility of this system allows for the tuning of pore size and functionality by modifying the organic linker, bridging the gap between purely phosphinate and phosphonate-based frameworks and even allowing for the creation of mixed phosphonato-phosphinate MOFs. novapublishers.com Coordination polymers based on iron-containing units like ferrocene, linked by phosphinate groups, have also been synthesized, creating 2D layered materials with interesting electrochemical properties. mdpi.com
Table 2: Properties of Selected Iron Phosphinate-Based MOFs Data compiled from studies on isoreticular iron phosphinate frameworks. nih.govnovapublishers.com
| MOF Name | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Size (Å) |
|---|---|---|---|---|
| Fe-ICR-2 | Fe³⁺ | 1,4-Benzenediphosphinate | ~750 | ~3 |
| Fe-ICR-6 | Fe³⁺ | 4,4'-Biphenyldiphosphinate | ~1360 | Varies |
Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on Iron Phosphinates
Proton Conducting Materials
Metal phosphonates, including iron-based systems, are recognized as a promising class of materials for proton conduction, which is a critical function in technologies like proton exchange membrane fuel cells (PEMFCs). researchgate.netresearchgate.net The phosphonate group's ability to form strong, stable bonds and to exist in protonated states creates pathways for proton transport. nih.gov
Research into two specific Fe-diphosphonate chains, (H₄-BAPEN)₀.₅·[FeIII(H-HEDP)(HEDP)₀.₅(H₂O)] (1) and (H₄-TETA)₂·[FeIII₂FeII(H-HEDP)₂(HEDP)₂(OH)₂]·2H₂O (2), has provided insights into their proton conductive properties. researchgate.net These compounds exhibit significant proton conductivity at 100% relative humidity (RH). Compound 1 reached a conductivity of 2.79 × 10⁻⁴ S cm⁻¹ at 80 °C, while compound 2 showed a higher conductivity of 7.55 × 10⁻⁴ S cm⁻¹ at a lower temperature of 45 °C. researchgate.net This work demonstrates that proton conductivity can be enhanced by increasing the density of proton carriers, in this case by using protonated flexible aliphatic amines as templating agents. researchgate.net
| Compound | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |
|---|---|---|---|
| (H₄-BAPEN)₀.₅·[FeIII(H-HEDP)(HEDP)₀.₅(H₂O)] | 80 | 100 | 2.79 × 10⁻⁴ |
| (H₄-TETA)₂·[FeIII₂FeII(H-HEDP)₂(HEDP)₂(OH)₂]·2H₂O | 45 | 100 | 7.55 × 10⁻⁴ |
The mechanism of proton transport in these materials is often facilitated by water molecules, which form hydrogen-bonding networks that act as pathways for protons to hop through the structure, a process known as the Grotthuss mechanism. nih.gov
Energy Storage and Conversion Technologies
The unique electrochemical properties of iron phosphinate complexes make them suitable for various energy storage and conversion applications, from large-scale grid storage to solar energy harvesting.
Components in Redox Flow Batteries
Aqueous iron redox flow batteries (RFBs) offer a low-cost and safe solution for grid-scale energy storage. researchgate.net The performance of these batteries can be significantly enhanced by using phosphonate-based ligands to form stable iron complexes. A promising metal-organic complex, iron-nitrilotri-(methylphosphonic acid) (Fe-NTMPA), has been designed for use as an anolyte in these systems. acs.orgnih.gov
A full-cell configuration using a 0.67 M Fe-NTMPA anolyte paired with a ferrocyanide catholyte demonstrated exceptional cycling stability over 1,000 charge/discharge cycles. acs.orgnih.gov The battery achieved 96% capacity utilization with a minimal capacity fade rate of just 0.0013% per cycle. acs.orgnih.gov Furthermore, it exhibited high coulombic efficiency near 100% and an energy efficiency of 87% at a current density of 20 mA·cm⁻². acs.orgnih.gov When this anolyte is paired with a high redox potential catholyte, the cell voltage can be elevated to 1 V, enabling a practical energy density of up to 9 Wh/L. nih.gov Another system using a non-nitrogenous bisphosphonic acid, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), as a ligand also showed stable cycling for over 900 cycles with near 100% coulombic efficiency. researchgate.net
| Anolyte Complex | Current Density (mA·cm⁻²) | Cycling Stability | Capacity Fade Rate (% per cycle) | Coulombic Efficiency (%) | Energy Efficiency (%) |
|---|---|---|---|---|---|
| Fe-NTMPA | 20 | 1,000 cycles | 0.0013 | ~100 | 87 |
| Fe-HEDP | 20 | 900 cycles | ~0.003 | 100 | 90 (Voltage) |
Dye-Sensitized Solar Cell (DSSC) Applications as Mediators or Sensitizers
Iron complexes are being investigated as earth-abundant and less expensive alternatives to traditional ruthenium-based photosensitizers in dye-sensitized solar cells (DSSCs). acs.org The goal is to create iron-based dyes that can efficiently absorb sunlight and inject electrons into a semiconductor substrate like TiO₂.
A new generation of octahedral iron(II)–N-heterocyclic carbene (NHC) complexes has been designed for this purpose. acs.org These complexes incorporate a "push-pull" design principle to facilitate directional charge transfer upon light absorption. acs.org Prototype DSSCs using one of these new Fe-NHC photosensitizers have achieved a power conversion efficiency (PCE) exceeding 1% with a standard I⁻/I₃⁻ redox mediator. acs.org Another study on two iron-carbene complexes, FeCAB26 and FeCABCN2, showed that FeCABCN2 could function as a sensitizer, producing a photocurrent and achieving a PCE of 0.13% without process optimization.
| Iron-Based Sensitizer | Key Feature | Achieved Power Conversion Efficiency (PCE) | Primary Limitation |
|---|---|---|---|
| Fe(II)-NHC Complex | Push-pull design | > 1% | Ultrafast recombination (<100 fs) |
| FeCABCN2 | Iron-carbene complex | 0.13% (unoptimized) | Not specified |
Sensor Development and Chemical Detection Technologies
While iron phosphinate materials themselves are an emerging area in sensor development, the strong and selective interaction between phosphonate groups and iron ions has been effectively utilized in chemical sensing. This principle is applied in sensors designed to detect iron ions (Fe³⁺) with high sensitivity and selectivity.
One approach involves a thin-film sensor created by immobilizing a phosphonate-functionalized polyfluorene on a glass surface. The fluorescence of this polymer film is selectively quenched by Fe³⁺ ions in both organic and aqueous solutions. This immobilized film sensor demonstrates a remarkable limit of detection for Fe³⁺, reaching as low as 8.4 parts per billion (ppb) in a THF solution and 0.14 parts per million (ppm) in an aqueous solution. The quenching constant and detection limit were improved by an order of magnitude compared to the same polymer in solution, and the sensing process is reversible.
Similarly, other novel phosphonic acid-functionalized fluorene derivatives have been evaluated as chemoselective Fe³⁺ ion sensors. acs.org The binding of Fe³⁺ to the oxygen atoms of the phosphonic group causes a quenching of fluorescence emission, which can be measured. acs.org A linear relationship exists between the fluorescence intensity and the concentration of iron(III), with detection limits as low as 0.01-0.02 µM. acs.org These sensors show high selectivity for Fe³⁺ over other metal ions. acs.org
| Sensor Type | Analyte | Detection Principle | Limit of Detection |
|---|---|---|---|
| Phosphonate-functionalized polyfluorene film | Fe³⁺ | Fluorescence quenching | 8.4 ppb (THF), 0.14 ppm (aqueous) |
| Phosphonic acid-functionalized fluorene derivatives | Fe³⁺ | Fluorescence quenching | 0.01-0.02 µM |
Magnetic Phenomena and Theoretical Interpretations in Iron Phosphinate Materials
The magnetic properties of iron phosphinate materials are of significant interest, arising from the interactions between the iron centers mediated by the phosphonate ligands. These properties can range from antiferromagnetism to more complex behaviors like weak ferromagnetism.
An example of a weak ferromagnet is iron(II) phenylphosphonate, Fe[C₆H₅PO₃]·H₂O. In this lamellar structure, inorganic layers of octahedrally coordinated Fe(II) ions are separated by bilayers of phenyl groups. DC magnetic susceptibility measurements indicate that the Fe(II) ion is in a high-spin d⁶ (S=2) state. This compound exhibits a transition to a three-dimensional antiferromagnetically ordered state at a Néel temperature (Tₙ) of 21.5 K. Below this critical temperature, it behaves as a weak ferromagnet, characterized by a small net magnetization in the absence of an external field. It also displays a large coercive field of 6400 G at 10 K, which is attributed to a pronounced spin-orbit coupling for the Fe(II) ion in its octahedral environment.
In contrast, other iron phosphonate structures, such as the Fe-diphosphonate chains mentioned in the context of proton conductivity, feature strong antiferromagnetic couplings between the iron centers. researchgate.net The magnetic properties of these materials are determined by factors such as the specific coordination environment of the iron ions and the bridging modes of the phosphonate ligands, which dictate the strength and nature of the magnetic exchange interactions.
| Compound | Magnetic Behavior | Transition Temperature (Tₙ) | Key Feature |
|---|---|---|---|
| Fe[C₆H₅PO₃]·H₂O | Weak Ferromagnetism / Antiferromagnetism | 21.5 K | Large coercive field (6400 G at 10 K) |
| Fe-diphosphonate chains | Antiferromagnetism | N/A | Strong antiferromagnetic couplings |
Spin-Crossover Phenomena and Switching Mechanisms
Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the central metal ion can switch between two distinct electronic spin states, typically a low-spin (LS) state and a high-spin (HS) state. youtube.comnih.gov This transition can be initiated by external stimuli such as changes in temperature, pressure, or through light irradiation. nih.govnih.gov In the context of iron(III) phosphinate materials, this behavior involves a transition between the LS state (S = 1/2) and the HS state (S = 5/2). mdpi.com Such materials are considered molecular switches and have potential applications in data storage and sensor technology. monash.eduresearchgate.net
The switching mechanism is fundamentally governed by the principles of ligand field theory. nih.govbohrium.com The 3d orbitals of the iron ion are split into lower-energy t2g and higher-energy eg orbitals by the coordinating phosphinate ligands. nih.gov The LS state, characterized by the pairing of electrons in the lower energy orbitals, is generally favored at lower temperatures. youtube.com As the temperature increases, the entropic contribution to the free energy (TΔS), which is larger for the more disordered HS state, begins to dominate, favoring a transition to the HS configuration where electrons occupy the higher energy orbitals to maximize spin multiplicity. dtu.dk
The nature of the spin transition—whether it is gradual, abrupt, or exhibits hysteresis (a memory effect)—is strongly influenced by the degree of cooperativity within the crystal lattice. nih.gov Strong intermolecular interactions, such as hydrogen bonding or π–π stacking, can cause the SCO event to occur sharply at a specific critical temperature (T½). nih.gov Light can also be used to trigger the spin state change through a process known as Light-Induced Excited Spin-State Trapping (LIESST), where irradiation at a specific wavelength can trap the complex in a metastable HS state at low temperatures. nih.gov
Table 1: Comparison of Low-Spin and High-Spin States in Octahedral Iron(III) Complexes
| Property | Low-Spin (LS) State | High-Spin (HS) State |
|---|---|---|
| Spin Quantum Number (S) | 1/2 | 5/2 |
| Electron Configuration | t2g5 eg0 | t2g3 eg2 |
| Unpaired Electrons | 1 | 5 |
| Magnetic Behavior | Paramagnetic | Strongly Paramagnetic |
| Metal-Ligand Bond Length | Shorter | Longer |
| Favored Conditions | Low Temperature, High Pressure | High Temperature, Low Pressure |
Antiferromagnetic and Ferromagnetic Coupling Studies
The magnetic properties of iron phosphinate materials are dictated by the magnetic exchange interactions between adjacent iron centers. These interactions, mediated by the bridging phosphinate ligands, can lead to either antiferromagnetic (AFM) or ferromagnetic (FM) coupling. nih.gov Ferromagnetic coupling (J > 0) results in the parallel alignment of neighboring electron spins, leading to a strong net magnetic moment, while antiferromagnetic coupling (J < 0) promotes an anti-parallel alignment, which can result in a net magnetic moment of zero in a compensated system. nih.govaps.org
Research on related iron phosphonate compounds provides insight into the types of magnetic ordering that can be expected. For instance, the compound Iron(II) phenylphosphonate (Fe[C6H5PO3]·H2O) has been shown to exhibit long-range 3D antiferromagnetic ordering at a Néel temperature (T_N) of 21.5 K. figshare.com Below this temperature, it behaves as a "weak" ferromagnet, a state characterized by a small spontaneous magnetization due to a slight canting of the antiferromagnetically aligned spins. figshare.com This behavior is attributed to superexchange interactions transmitted through the Fe-O-P-O-Fe pathways within the material's layered crystal structure. figshare.com The study of these coupling phenomena is crucial for the rational design of molecule-based magnets with tailored magnetic properties. nih.gov
Table 2: Magnetic Properties of a Studied Iron Phosphonate Compound
| Feature | Description |
|---|---|
| Compound | Iron(II) Phenylphosphonate (Fe[C6H5PO3]·H2O) |
| Oxidation State of Iron | +2 (d6, S=2 high-spin) |
| Crystal Structure | Orthorhombic, layered structure with Fe(II) ions coordinated by phosphonate oxygen atoms and water molecules. figshare.com |
| Magnetic Ordering Temp. (TN) | 21.5 K figshare.com |
| Magnetic Behavior | 3D antiferromagnetic ordering below TN. figshare.com |
| Low-Temperature Property | Exhibits "weak" ferromagnetism below 21.5 K. figshare.com |
Computational Models for Magnetic Exchange Interactions
Computational chemistry provides powerful tools for elucidating the nature and magnitude of magnetic exchange interactions in iron phosphinate materials. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between computational cost and accuracy. researchgate.netroyalholloway.ac.uk A common approach is the broken-symmetry (BS) method, which calculates the energies of the high-spin state and a state where the spin on one magnetic center is flipped relative to the others. researchgate.net The energy difference between these states can be mapped onto the Heisenberg-Dirac-Van Vleck (HDVV) spin Hamiltonian to determine the value of the magnetic exchange coupling constant, J. nih.gov
The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional. researchgate.net Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often yield results that are in better agreement with experimental data for magnetic systems. researchgate.net For materials with more complex electronic structures, such as those with significant electron correlation or itinerant magnetism, more advanced computational techniques like the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT) may be employed. arxiv.orgarxiv.org These models provide a deeper understanding of the electronic factors that govern magnetic coupling, such as the role of specific orbitals and the hybridization between metal and ligand states, which is essential for predicting and designing new magnetic materials. aps.org
Table 3: Overview of Computational Methods for Magnetic Exchange Interactions
| Method | Principle | Application |
|---|---|---|
| Broken-Symmetry DFT | Calculates the energy difference between high-spin and spin-flipped states to extract the J-coupling constant. researchgate.net | Widely used for calculating pairwise magnetic exchange interactions in molecular and solid-state systems. |
| Spin-Flip TDDFT | An alternative to BS-DFT, it uses a time-dependent DFT framework to compute excited states and extract J values from all-electron calculations. nih.gov | Useful for polynuclear complexes and for validating simplified spin Hamiltonians. nih.gov |
| DFT+DMFT | Combines DFT with Dynamical Mean-Field Theory to better account for strong electron correlation effects. arxiv.org | Applied to systems where electrons exhibit both localized and itinerant characteristics, such as in certain metallic and oxide systems. arxiv.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Iron tris(phosphinate) |
Comparative Analysis and Structure Function Relationships
Comparison with Iron Phosphonate (B1237965) and Carboxylate Analogues in Terms of Structure and Performance
Structural Differences: The primary structural distinction arises from the denticity and binding capability of the ligands. Phosphonate ([RPO₃]²⁻) and phosphinate ([R₂PO₂]⁻) ligands offer different coordination possibilities compared to carboxylates ([RCO₂]⁻). Phosphonates, with their three oxygen donor atoms, possess a stronger binding ability with transition metal ions than carboxylates. researchgate.net This enables phosphonates to bridge up to nine metal centers simultaneously, fostering the formation of high-nuclearity clusters and extended network structures. researchgate.net Carboxylates, typically acting as bidentate or bridging ligands, often lead to simpler structural motifs. Iron phosphonates have been shown to form complex polynuclear cages, such as tetranuclear and pentanuclear clusters, and even nonanuclear rings. nih.govresearchgate.net
Phosphinates, while having fewer oxygen donors than phosphonates, form stronger bonds with trivalent metal centers like Fe(III) compared to carboxylates, which can result in materials with enhanced stability. nih.gov The structural diversity of iron complexes can also be influenced by the ligand backbone. For instance, the use of rigid or flexible backbones in 1,1´-ferrocenediylbis(phosphinic acids) can lead to the formation of structures with varying dimensionality, from one-dimensional chains to three-dimensional frameworks, depending on the orientation of the phosphinate groups. researchgate.net
Performance and Stability: The stronger metal-ligand bond in phosphonates and phosphinates generally translates to higher thermal and chemical stability compared to their carboxylate counterparts. nih.gov This is a key principle in the design of robust materials like metal-organic frameworks (MOFs). For example, phosphinate-based MOFs exhibit increased stability over many carboxylate MOFs, particularly in aqueous environments. nih.gov The hard character of the phosphonate oxygen atoms and their high coordination affinity for metal ions contribute to the exceptional stability and high insolubility of these materials. mdpi.com
In specific applications, the choice of ligand directly impacts performance. A study comparing Fe(III) macrocyclic complexes with phosphonate, carboxylate, and hydroxypropyl pendant groups for use as MRI contrast agents found significant differences in relaxivity and kinetic inertness. nih.govnih.gov The Fe(III) complex with phosphonate pendants (Fe(NOTP)) exhibited higher relaxivity than the carboxylate analogue (Fe(NOTA)) at pH 7.4. nih.govnih.gov All three complexes, however, displayed a high degree of kinetic inertness, a desirable property for in vivo applications. nih.govnih.gov The binding strength of phosphonates to Fe(III) is also a key factor in environmental science, where phosphonate-containing molecules like glyphosate (B1671968) can form stable and insoluble complexes with iron in soil. researchgate.net
| Feature | Iron Phosphinates | Iron Phosphonates | Iron Carboxylates |
|---|---|---|---|
| Coordinating Group | [R₂PO₂]⁻ | [RPO₃]²⁻ | [RCO₂]⁻ |
| Binding Strength to Fe(III) | Stronger than carboxylates. nih.gov | Stronger than carboxylates and alkoxides. researchgate.net | Weaker than phosphonates and phosphinates. researchgate.netnih.gov |
| Typical Coordination Modes | Bridging, Chelating. researchgate.netmdpi.com | Can bridge up to nine metal centers. researchgate.net | Bidentate, Bridging. researchgate.netrsc.org |
| Structural Diversity | Forms discrete complexes and extended frameworks (MOFs). nih.govresearchgate.net | Forms high-nuclearity cages and diverse coordination polymers. researchgate.netnih.gov | Forms a wide range of structures from simple salts to polynuclear clusters. researchgate.netrsc.org |
| Material Stability | Generally high; leads to robust MOFs. nih.gov | High thermal and chemical stability due to strong M-O bonds. mdpi.com | Variable; often lower stability than phosphonate analogues. nih.gov |
| Performance Example (MRI) | Data not specified in provided context. | Higher relaxivity (1.0 mM⁻¹s⁻¹) than carboxylate analogue in a specific Fe(III) macrocycle. nih.govnih.gov | Lower relaxivity (0.61 mM⁻¹s⁻¹) than phosphonate analogue in a specific Fe(III) macrocycle. nih.govnih.gov |
Influence of Ligand Substituents and Coordination Environment on Reactivity and Functionality
The reactivity and functionality of iron phosphinate complexes are not static properties but are finely tunable through strategic modifications of the ligand structure and the coordination sphere of the iron center.
Ligand Substituent Effects: The organic substituents (R groups) attached to the phosphorus atom in a phosphinate ligand exert profound steric and electronic effects that dictate the final structure and properties of the complex. Steric hindrance from bulky substituents can be used to limit the nuclearity of molecular phosphonates, preventing the formation of extended polymeric structures and favoring the isolation of discrete molecular complexes. researchgate.net The size and nature of these substituents can also control the dimensionality of coordination polymers. researchgate.netmdpi.com For example, in a series of 1,1´-ferrocenediylbis(phosphinic acids), substituents like ethyl or phenyl lead to intramolecular hydrogen bonds, while a smaller methyl group results in intermolecular hydrogen bonds, ultimately influencing the supramolecular assembly. researchgate.net
Electron-donating or withdrawing substituents can modulate the electronic properties of the iron center, thereby influencing its catalytic activity or redox potential. In catalysis, the architecture of organophosphorus ligands is often modified to fine-tune the activity and selectivity of iron complexes for various reduction reactions. rsc.org
Coordination Environment: The coordination number and geometry around the iron ion are critical determinants of reactivity. Iron complexes can adopt various geometries, such as tetrahedral, trigonal-bipyramidal, and octahedral, often influenced by the ligand scaffold. marquette.edunih.gov For instance, tridentate tris(imidazolyl)phosphane ligands can support iron(II) complexes with coordination numbers of five or six, featuring easily displaced solvent or carboxylate ligands. marquette.edu This lability is crucial for creating open coordination sites for substrate binding in catalytic applications.
The flexibility of the ligand framework can allow the iron center to switch between different geometries, which is a key aspect of its functionality. A tris(phosphino)borane ligand, for example, can shuttle between trigonal-bipyramidal and pseudotetrahedral geometries by adjusting the iron-boron bond length. nih.gov This adaptability allows it to stabilize both low-valent iron-dinitrogen complexes and mid-valent iron-imido species, highlighting its potential in modeling biological nitrogen fixation. nih.gov Similarly, pincer-type ligands can enforce specific coordination geometries that stabilize reactive intermediates and prevent decomposition pathways. nih.gov The presence of π-accepting or σ-donating groups within the ligand structure directly competes with or enhances the binding of other molecules, such as N₂, affecting the complex's ability to participate in small molecule activation. nih.gov
| Factor | Influence Mechanism | Effect on Reactivity and Functionality | Example |
|---|---|---|---|
| Ligand Substituents (Steric Bulk) | Steric hindrance around the metal center. | Limits nuclearity, favors discrete complexes over polymers. researchgate.net Controls dimensionality of coordination polymers. researchgate.net | Bulky phosphonic acids lead to discrete molecular complexes rather than layered structures. researchgate.net |
| Ligand Substituents (Electronic Nature) | Modulation of electron density at the iron center. | Tunes catalytic activity, selectivity, and redox properties. rsc.org | Versatile organophosphorus ligands allow for finely tuned activity in iron-catalyzed reduction reactions. rsc.org |
| Coordination Number | Availability of open coordination sites. | Affects substrate access and binding. Labile ligands at some sites can generate catalytically active species. marquette.edu | Tris(imidazolyl)phosphane iron(II) complexes with easily displaced solvent ligands act as precursors for models of enzyme-substrate intermediates. marquette.edu |
| Coordination Geometry | Enforces specific orbital arrangements and bond angles. | Stabilizes specific oxidation states and reactive intermediates; influences metal-ligand multiple bonding. nih.govnih.gov | A trigonal-bipyramidal geometry stabilizes terminal N₂ complexes of iron, while a tetrahedral geometry can support Fe-N multiple bonds. nih.gov |
| Ligand Flexibility | Ability of the ligand to adopt different conformations. | Allows the complex to access different geometries required for catalytic cycles or substrate activation. nih.govnih.gov | A flexible tris(phosphino)borane ligand allows the iron complex to shuttle between geometries, enabling the stabilization of different nitrogen-containing species. nih.gov |
Rational Design Principles for Tailored Iron Phosphinate Materials
The creation of iron phosphinate materials with bespoke properties relies on a set of rational design principles that leverage the chemical versatility of the phosphinate group and the predictability of coordination chemistry. These principles guide the selection of building blocks and synthetic conditions to achieve desired structural and functional outcomes.
Another key principle is the use of ligand modification to control dimensionality and functionality . As discussed previously, the substituents on the phosphinate ligand can be chosen to introduce specific steric or electronic features. researchgate.netresearchgate.net Bulky groups can be employed to kinetically stabilize reactive sites or to prevent the formation of dense, non-porous phases, thereby encouraging the assembly of discrete clusters or porous frameworks. researchgate.net Functional groups can also be incorporated into the ligand backbone to introduce catalytic sites or specific recognition capabilities, as demonstrated in the design of MOF-based photoanodes where catalytic units are integrated into the framework. nih.gov
Finally, control over synthetic conditions —such as temperature, solvent, and the use of co-ligands or modulators—is a critical tool for directing the self-assembly process. These parameters can influence the coordination environment of the iron ions and the kinetics of crystal growth, determining whether the final product is a discrete polynuclear cage, a 1D chain, a 2D layer, or a 3D framework. researchgate.netacs.org The careful selection of ancillary ligands, for example, can lead to the formation of specific iron phosphonate cage structures with distinct nuclearities and magnetic properties. nih.gov By combining these principles, researchers can move beyond serendipitous discovery toward the targeted synthesis of advanced iron phosphinate materials designed for specific applications in catalysis, gas storage, and magnetism. mdpi.com
Conclusion and Future Directions
Summary of Key Findings and Advancements in Iron Tris(phosphinate) Research
Research into iron phosphinate and the broader class of iron phosphonate (B1237965) complexes has led to several key advancements. A primary achievement has been the successful synthesis and structural characterization of a diverse array of molecular architectures. These range from discrete tetra- and pentanuclear Fe(III) phosphonate complexes to larger, high-nuclearity clusters, including nonanuclear and dodecanuclear structures. nih.govresearchgate.net The use of techniques like single-crystal X-ray diffraction has been crucial in elucidating these complex structures, revealing intricate cores and the versatile coordination modes of phosphinate and phosphonate ligands. nih.gov
A significant area of progress is the exploration of these compounds for biomedical applications. Iron(III) complexes with phosphonate-containing macrocyclic ligands have been investigated as potential T1 contrast agents for Magnetic Resonance Imaging (MRI). nih.gov Studies have systematically compared the effects of phosphonate, carboxylate, and hydroxypropyl pendants on the relaxivity and stability of these iron complexes.
In materials science, iron phosphinates have been integral to the development of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com Researchers have successfully synthesized porous iron phosphinate frameworks, demonstrating their stability in various solvents, including water. mdpi.com These materials exhibit potential for applications in gas sorption and catalysis. The magnetic properties of iron phosphonate clusters have also been a focal point, with studies revealing predominantly antiferromagnetic interactions between the iron centers. nih.govresearchgate.net
Table 1: Advancements in Iron Phosphinate/Phosphonate Research
| Research Area | Key Findings & Advancements | Representative Compounds/Systems | Potential Applications |
| Synthesis & Structure | - Synthesis of high-nuclearity clusters (Fe9, Fe12). researchgate.net - Characterization of discrete tetra- and pentanuclear complexes. nih.gov - Creation of 2D coordination polymers. mdpi.com | [Fe9(μ-OH)7(μ-O)2(O3PC6H9)8(py)12] researchgate.net | Fundamental coordination chemistry, Magnetism |
| Biomedical Imaging | - Development of Fe(III) macrocycles as potential MRI contrast agents. - Comparative studies of phosphonate vs. other pendant groups on relaxivity. | Fe(III) complex with 1,4,7-triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid) (NOTP) | Magnetic Resonance Imaging (MRI) |
| Materials Science | - Synthesis of porous and stable iron phosphinate MOFs. mdpi.com - Exploration of magnetic properties (e.g., antiferromagnetic coupling). nih.gov | ICR-2 (porous iron phosphinate) mdpi.com | Gas sorption, Heterogeneous catalysis |
| Catalysis | - Use as catalysts for oxidation reactions. | Hybrid iron(II/III)-phosphonate materials | Green chemistry, Industrial synthesis |
Current Challenges and Limitations in Synthesis and Application
Despite significant progress, the field of iron phosphinate chemistry faces substantial hurdles that currently limit its widespread application.
Synthesis Challenges: A primary obstacle is the difficulty in controlling the synthesis to achieve desired structures. The strong coordination affinity between phosphonate/phosphinate groups and metal ions often leads to the rapid formation of insoluble, amorphous coordination polymers, making crystallization and structural characterization exceedingly difficult. mdpi.comnih.gov This tendency poses a significant challenge to the rational design of open frameworks, a problem less pronounced in the more widely studied carboxylate-based MOFs. mdpi.com Overcoming the propensity of these materials to form dense, layered structures instead of porous, three-dimensional networks remains a key synthetic goal. mdpi.com
Application Limitations: In the context of MRI contrast agents, while iron phosphonate complexes are promising due to the low toxicity of iron, achieving relaxivity comparable to gadolinium-based agents is a major challenge. The relaxation mechanisms in many of these iron complexes are dominated by second-sphere or outer-sphere water contributions, which can be less efficient than the inner-sphere mechanisms often seen with gadolinium agents. For catalytic applications, issues such as catalyst stability, efficiency, and recyclability need to be addressed. The inherent insolubility of many iron phosphinate polymers can be advantageous for heterogeneous catalysis but may limit their use in solution-based processes. mdpi.com Furthermore, under certain conditions like low redox potential, the stability of iron phosphates can be compromised, potentially leading to the release of phosphates, which is a concern in environmental applications. mdpi.com
Table 2: Key Challenges in Iron Phosphinate Chemistry
| Category | Challenge/Limitation | Consequence |
| Synthesis | Strong metal-ligand affinity leading to rapid polymerization. mdpi.com | Difficulty in controlling dimensionality; formation of insoluble/amorphous products. |
| Poor crystallinity and high insolubility of products. | Major barrier to single-crystal X-ray diffraction and structural analysis. mdpi.com | |
| Tendency to form dense, layered structures. mdpi.com | Hinders the creation of permanently porous materials for sorption applications. | |
| Application | Lower relaxivity compared to Gd-based MRI agents. | Reduced efficacy as MRI contrast agents. |
| Instability under certain environmental conditions (e.g., low redox potential). mdpi.com | Limits use in environmental remediation due to potential phosphate (B84403) leaching. | |
| Need for improved catalytic efficiency and stability. | Restricts practical viability in industrial chemical processes. | |
| General insolubility. mdpi.com | Limits use in homogeneous catalysis and solution-based applications. |
Future Research Avenues and Potential Innovations in Iron Phosphinate Chemistry
The future of iron phosphinate chemistry is poised for significant innovation, driven by the need to overcome current challenges and expand into new application domains. openalex.org
Innovations in Synthesis and Materials Design: A major thrust of future research will be the development of novel synthetic methodologies. nih.gov This includes the exploration of cleaner and more efficient approaches like high-throughput and mechanochemical synthesis to rapidly screen conditions and discover new phases. mdpi.com The rational design of porous iron phosphinate materials, analogous to highly successful MOFs, is a critical goal. This may be achieved by using sterically demanding ligands, ancillary ligands to control coordination, or pre-formed metal clusters as building blocks to prevent uncontrolled polymerization. mdpi.com Another emerging area is the synthesis of P-stereogenic compounds, which could open pathways to asymmetric catalysis. researchgate.net
Expanding Applications: The functional applications of iron phosphinates are expected to broaden considerably. In medicine, beyond MRI contrast agents, these materials could be developed as matrices for controlled drug delivery. mdpi.com There is also potential in designing electrocatalysts, such as iron phosphides, for energy applications like the hydrogen evolution reaction. rsc.org Environmental applications represent another promising frontier; for example, specially designed iron phosphonates could be used for the selective capture of heavy metals or radionuclides from waste streams.
Advanced Characterization and Computational Modeling: The deployment of advanced characterization techniques will be crucial. In situ characterization methods can provide a better understanding of reaction pathways and formation mechanisms. mdpi.com Furthermore, the increasing power of computational chemistry, particularly density functional theory (DFT), will enable researchers to predict the electronic structures, stability, and potential properties of new iron phosphinate complexes, thereby guiding synthetic efforts toward compounds with targeted functionalities.
Table 3: Future Directions and Potential Innovations
| Research Avenue | Potential Innovation | Envisioned Impact |
| Synthetic Methods | High-throughput and mechanochemical synthesis. mdpi.com | Accelerated discovery of new materials and optimized reaction conditions. |
| Use of sterically hindered or ancillary ligands. mdpi.com | Greater control over dimensionality, leading to porous frameworks. | |
| Synthesis of P-stereogenic phosphinates. researchgate.net | Development of novel asymmetric catalysts. | |
| New Applications | Porous materials for gas separation (e.g., CO2 capture). mdpi.com | Advanced materials for environmental and industrial applications. |
| Electrochemical devices (fuel cells, batteries). mdpi.com | Contribution to green energy technologies. | |
| Matrices for controlled drug delivery. mdpi.com | New platforms for advanced biomedical therapies. | |
| Electrocatalysis (e.g., for hydrogen evolution). rsc.org | Development of low-cost, earth-abundant catalysts for energy production. | |
| Characterization & Theory | In situ characterization techniques. mdpi.com | Deeper understanding of formation mechanisms to guide rational synthesis. |
| Advanced computational modeling (DFT). | Predictive design of materials with tailored electronic and functional properties. |
Q & A
Q. What are the critical experimental parameters for synthesizing Iron tris(phosphinate) with high purity?
- Methodological Answer : Key parameters include:
- Molar ratio : Maintain a 1:3 stoichiometry of iron(III) ions to phosphinate ligands to avoid byproducts.
- pH control : Adjust to pH 5–7 to stabilize the iron-phosphinate complex while preventing hydrolysis .
- Temperature : Synthesize at 60–80°C to enhance reaction kinetics without degrading ligands.
- Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) to improve ligand solubility and coordination efficiency.
Post-synthesis, validate purity via elemental analysis and FTIR to confirm absence of unreacted phosphinate ligands .
Q. Which spectroscopic and analytical techniques are most effective for characterizing Iron tris(phosphinate)?
- Methodological Answer :
Q. What are the common applications of Iron tris(phosphinate) in materials science research?
- Methodological Answer :
- Flame retardancy : Evaluate by integrating into polymer matrices (e.g., epoxy resins) and testing limiting oxygen index (LOI) and UL-94 ratings. Phosphinate ligands act as gas-phase radical scavengers .
- Catalysis : Screen catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by monitoring yield via HPLC and comparing turnover frequency (TOF) with other Fe-based catalysts.
- Magnetic materials : Measure magnetic susceptibility (SQUID) to determine spin states and cooperative interactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the coordination dynamics of Iron tris(phosphinate) in solution?
- Methodological Answer :
- Variable-temperature NMR : Track ligand exchange rates by observing line broadening in P NMR spectra at 25–80°C .
- Stopped-flow kinetics : Monitor Fe-phosphinate binding kinetics under pseudo-first-order conditions. Fit data to a second-order rate law to derive activation parameters.
- DFT simulations : Model ligand dissociation energies and compare with experimental thermodynamic data (e.g., ΔH from calorimetry) .
Q. How do environmental conditions (pH, temperature, humidity) affect the stability of Iron tris(phosphinate)?
- Methodological Answer :
- Hydrolysis studies : Incubate samples in buffered solutions (pH 4–9) at 25–50°C for 30 days. Quantify degradation via ICP-OES (for Fe release) and HPLC (for phosphinate ligand integrity) .
- Accelerated aging tests : Expose to 85% relative humidity and 70°C for 168 hours. Use XRD to detect crystallinity loss and FTIR to identify hydrolyzed products (e.g., phosphinic acid).
- Data interpretation : Compare half-life estimates with Arrhenius models to predict long-term stability under ambient conditions .
Q. How should researchers resolve contradictions in reported spectroscopic data for Iron tris(phosphinate)?
- Methodological Answer :
- Meta-analysis : Compile XRD and FTIR datasets from multiple studies. Identify outliers using Grubbs’ test (α = 0.05) and exclude non-reproducible results .
- Control experiments : Replicate disputed syntheses under standardized conditions (e.g., inert atmosphere, ultra-pure reagents) to isolate confounding variables.
- Collaborative validation : Share samples with independent labs for cross-characterization. Use consensus data to update reference databases (e.g., NIST Chemistry WebBook) .
Data Contradiction Analysis Framework
For conflicting results (e.g., thermal stability thresholds):
Hypothesis testing : Design experiments to isolate variables (e.g., moisture content, particle size).
Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of observed differences.
Machine learning : Train models on historical data to predict outliers and guide replication efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
